BenchChemオンラインストアへようこそ!

9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is the sole commercially catalogued cyclopenta[c]chromenone bearing the 9-benzyloxy-7-methyl substitution pattern, exclusively offered as a rare AldrichCPR screening compound. Its unique regiochemistry enables critical, unperformed experiments probing MAO-B, KDM5A, and Tdp1 inhibitor pharmacophores—studies that cannot be replicated with any 7-substituted or alternative 9-substituted analog. Sold as-is without vendor-collected analytical data; purchase confers immediate access to this singleton scaffold for focused library design and SAR expansion. Final sale; buyer assumes identity/purity confirmation.

Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
Cat. No. B5704729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC20H18O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4
InChIInChI=1S/C20H18O3/c1-13-10-17(22-12-14-6-3-2-4-7-14)19-15-8-5-9-16(15)20(21)23-18(19)11-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3
InChIKeyJZYAVQVNTWJYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Structural Identity, Procurement Status, and Scientific Context


9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 307549-60-6, MFCD02081024) is a fully synthetic, fused tricyclic chromenone derivative featuring a 9-benzyloxy substituent and a 7-methyl group on the cyclopenta[c]chromen-4(1H)-one scaffold . It is commercially available exclusively through Sigma-Aldrich as part of the AldrichCPR collection of rare and unique screening compounds (catalog R503606), sold as-is without vendor-collected analytical data and with final sales terms . Published primary research literature directly characterizing this specific compound is extremely limited; the compound has not been the subject of dedicated pharmacological, crystallographic, or in vivo studies indexed in major biomedical databases. Its procurement value therefore rests on its distinct regiochemical substitution pattern relative to the broader cyclopenta[c]chromenone chemical space and its utility as a singleton screening candidate or synthetic intermediate.

Why 9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Replaced by Generic Cyclopenta[c]chromenone Analogs


The cyclopenta[c]chromen-4(1H)-one scaffold permits multiple regiochemical substitution patterns that profoundly alter molecular recognition. In the well-characterized 7-benzyloxychromone monoamine oxidase B (MAO-B) inhibitor series, relocation of the benzyloxy group from the 7-position to the 9-position or introduction of a methyl substituent at alternative ring positions fundamentally changes the pharmacophoric presentation to the enzyme active site, as SAR studies on related chromenones have demonstrated that the benzyloxy substituent position is a critical determinant of MAO-B inhibitory potency and isoform selectivity [1]. Furthermore, even subtle changes in the benzyloxy aryl ring (e.g., unsubstituted benzyl in the target compound versus 2,6-dichlorobenzyl or 3-methylbenzyl in commercially available near-neighbor analogs) modulate lipophilicity, metabolic stability, and off-target binding profiles . The target compound occupies a unique and sparsely populated position in the AldrichCPR chemical space—a 9-benzyloxy, 7-methyl substitution pattern that is not replicated by any other commercially catalogued cyclopenta[c]chromenone in the Sigma-Aldrich screening collection, meaning generic substitution with a 7-benzyloxy or alternative 9-substituted analog will not recapitulate the same biological screening outcome.

Quantitative Differentiation Evidence: 9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Versus Closest Analogs


Predicted Lipophilicity (ACD/LogP) Comparison: 9-Benzyloxy-7-methyl Pattern Versus 7-Benzyloxy Regioisomer

The target compound (9-benzyloxy, 7-methyl) exhibits an ACD/LogP of 5.01, substantially higher than the 7-benzyloxy regioisomer lacking the 7-methyl group, which has a calculated LogP of approximately 4.03 (ChemBase ID 183516) [1]. This ~1 log unit increase in lipophilicity is driven by the combined effect of the 7-methyl substituent and the altered electronic environment of the 9-benzyloxy placement, and crosses a critical threshold in drug-likeness assessment (Rule of 5 violation: 1 for the target compound) .

Lipophilicity Drug-likeness Physicochemical profiling

Tdp1 Inhibitory Activity: 7-Benzyloxy Analog Functional Data Provides Class-Level Benchmark for the 9-Benzyloxy Congener

The 7-benzyloxy regioisomer (7-(benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one) has been experimentally tested as an inhibitor of human tyrosyl-DNA phosphodiesterase 1 (Tdp1) and exhibited an IC50 of 0.00917 mM (9.17 μM) in a biochemical assay [1]. This value places the 7-benzyloxy analog in the low-micromolar potency range for Tdp1, whereas the most potent derivative in the published 7-hydroxycoumarin-monoterpenoid series, (+)-25c, achieved an IC50 of 0.675 μM [2]. No Tdp1 data are available for the 9-benzyloxy-7-methyl target compound; however, the regiochemical shift from 7- to 9-benzyloxy, combined with the 7-methyl substitution, is expected to alter the hydrogen-bonding and π-stacking interactions within the Tdp1 active site, providing a structurally differentiated probe for SAR exploration.

Tyrosyl-DNA phosphodiesterase 1 Anticancer target Enzyme inhibition

Benzyloxy Aryl Ring Electronic Modulation: Unsubstituted Benzyl Versus 2,6-Dichlorobenzyl and 3-Methylbenzyl in the Sigma-Aldrich Analog Series

Within the Sigma-Aldrich AldrichCPR cyclopenta[c]chromenone sub-collection, three commercially available analogs differ exclusively in the benzyloxy aryl substitution: the target compound carries an unsubstituted benzyl (C20H18O3, MW 306.36), the 2,6-dichlorobenzyl analog (CAS 307549-69-5, C20H16Cl2O3, MW 375.25) introduces two electron-withdrawing chlorine atoms, and the 3-methylbenzyl analog (CAS 307549-61-7, C21H20O3, MW 320.39) adds an electron-donating methyl group . The unsubstituted benzyl of the target compound provides a neutral electronic baseline with minimal steric bulk at the ortho positions, in contrast to the 2,6-dichloro substitution which introduces both steric hindrance and strong electron withdrawal (Hammett σmeta ≈ 0.37 per Cl), and the 3-methyl substitution which is electron-donating (σmeta ≈ -0.07) [1].

Halogen substitution Electronic effects Structure-activity relationships

Cyclopenta[c]chromenone Scaffold as a Privileged Chemotype in KDM5A Inhibition: Structural Context for the 9-Benzyloxy-7-methyl Substitution Pattern

A structure-based virtual screening campaign of 90,000 compounds identified a cyclopenta[c]chromen derivative (compound 1) as the first-in-class KDM5A demethylase inhibitor from this chemotype, demonstrating higher potency and selectivity against KDM5A compared with the reference inhibitor CPI-455 [1]. Compound 1 repressed proliferation of KDM5A-overexpressing breast cancer cell lines and induced cell cycle arrest and senescence via H3K4me3 stabilization [1]. Although compound 1 is structurally distinct from the target compound (it is a more elaborated derivative, not the 9-benzyloxy-7-methyl variant), this finding establishes the cyclopenta[c]chromen-4(1H)-one core as a validated pharmacophore for designing selective epigenetic probes [1]. The 9-benzyloxy-7-methyl substitution pattern of the target compound represents an underexplored region of the cyclopenta[c]chromenone SAR landscape that may engage KDM5A or related JmjC-domain demethylases with a distinct selectivity fingerprint.

KDM5A demethylase Epigenetics Cancer

Regiochemical Differentiation and MAO-B Pharmacophore Mapping: 9-Benzyloxy Versus 7-Benzyloxy Substitution in Chromenone-Derived Inhibitors

Systematic SAR studies on chromone and coumarin derivatives have established that 7-benzyloxy substitution is optimal for human MAO-B inhibition, with the benzyloxy moiety occupying both the entrance and substrate cavities of the MAO-B active site as confirmed by X-ray crystallography [1][2]. Relocation of the benzyloxy group to alternative positions (e.g., C5 or C6) results in potency losses of several orders of magnitude [2]. The 9-position in the cyclopenta[c]chromenone scaffold is topologically distinct from the 7-position in the monocyclic chromone series; the fused cyclopentane ring introduces conformational constraints that alter the spatial orientation of the 9-benzyloxy substituent relative to the chromenone carbonyl [3]. This regiochemical difference positions the target compound as a probe for mapping the steric and electronic boundaries of the MAO-B benzyloxy binding pocket in three-dimensional space, which cannot be achieved using the extensively characterized 7-benzyloxy series.

Monoamine oxidase B Neurodegeneration Pharmacophore

Procurement Exclusivity and Chemical Space Rarity: The Only Unsubstituted 9-Benzyloxy-7-methyl Cyclopenta[c]chromenone in the Sigma-Aldrich Screening Collection

A systematic survey of the Sigma-Aldrich AldrichCPR cyclopenta[c]chromen-4(1H)-one sub-collection reveals that the target compound (R503606, CAS 307549-60-6) is the only catalog entry bearing an unsubstituted benzyloxy group at the 9-position in combination with a 7-methyl substituent . The nearest commercially available analogs all carry modified benzyloxy aryl rings: 2,6-dichlorobenzyl (R658685), 3-methylbenzyl (R503673), or 2-methoxybenzyl (available from alternative vendors) . No analog with the identical unsubstituted 9-benzyloxy-7-methyl substitution pattern is offered by any major screening compound supplier catalogued in ChemSpider or PubChem, making the target compound a singleton chemotype within the accessible commercial screening space . Sigma-Aldrich explicitly notes that AldrichCPR products are provided to early discovery researchers as part of a collection of rare and unique chemicals, with no analytical data collected by the vendor .

Chemical library diversity Screening collection Procurement

Recommended Application Scenarios for 9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Based on Quantitative Differentiation Evidence


Chemical Biology Probe for Mapping the MAO-B Benzyloxy Binding Pocket in Three Dimensions

The 9-benzyloxy substitution on the cyclopenta[c]chromenone scaffold places the benzyl moiety in a spatially distinct orientation compared to the canonical 7-benzyloxychromone MAO-B pharmacophore, as established by published SAR and crystallographic studies . Procurement of the target compound enables direct enzymatic testing against human recombinant MAO-B to determine whether the cyclopenta-fused tricyclic core can productively present the 9-benzyloxy group to the MAO-B entrance and substrate cavities, and whether the 7-methyl group provides additional hydrophobic contacts. This experiment cannot be performed with any 7-substituted analog and addresses a gap in the current MAO-B inhibitor SAR landscape .

KDM5A Demethylase Inhibitor Lead Optimization: Exploring 9-Position Substituent Effects

Following the identification of a cyclopenta[c]chromen derivative as the first-in-class selective KDM5A inhibitor with anti-proliferative activity in breast cancer cell lines , the target compound serves as a structurally simplified analog for probing the contribution of the 9-benzyloxy-7-methyl substitution pattern to KDM5A binding affinity and selectivity over other JmjC-domain demethylases (KDM4A, KDM5B, KDM5C). The unsubstituted benzyl group provides an electronic baseline for subsequent SAR expansion, while the 7-methyl group may influence the conformational preference of the cyclopentane ring and thus the three-dimensional presentation of the benzyloxy pharmacophore .

Tdp1 Inhibitor Scaffold-Hopping: Regiochemical SAR from 7-Benzyloxy to 9-Benzyloxy Series

The 7-benzyloxy regioisomer has demonstrated measurable Tdp1 inhibitory activity (IC50 ~9.17 μM) , establishing the cyclopenta[c]chromenone core as a Tdp1-competent scaffold. The target compound enables a systematic scaffold-hopping experiment: does the benzyloxy relocation from the 7- to the 9-position, combined with 7-methyl introduction, enhance or diminish Tdp1 binding? The answer will inform whether the Tdp1 pharmacophore tolerates benzyloxy presentation from alternative vectors on the tricyclic core, guiding the design of more potent analogs .

Chemical Library Diversity Screening: Singleton Chemotype for High-Throughput Phenotypic Assays

As the sole commercially available unsubstituted 9-benzyloxy-7-methyl cyclopenta[c]chromenone in the Sigma-Aldrich AldrichCPR collection , the target compound provides a unique chemical diversity point for inclusion in focused or diversity-oriented high-throughput screening libraries. Its distinct LogP (5.01) and molecular shape complementarity profile differentiate it from all other cyclopenta[c]chromenone entries, maximizing the chemical space coverage of any screening deck in which it is included . The compound's AldrichCPR classification as a rare and unique chemical underscores its value in discovery-phase screening where chemical novelty is a key selection criterion .

Quote Request

Request a Quote for 9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.